BenchChemオンラインストアへようこそ!

3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole

Medicinal chemistry Scaffold diversity Kinase inhibitor design

This bis-heterocyclic compound merges a 1,2-oxazole (isoxazole) ring with a 5-ethoxy-1,3-oxazole moiety and a 2,6-dichlorophenyl substituent, forming a scaffold cited in kinase inhibitor patents (VEGFR2, CDK2, CDK4). The 2,6-dichloro pattern imparts distinct steric and electronic properties compared to 2,4- or 3,4-regioisomers. With moderate lipophilicity (XLogP3 4.4), zero H-bond donors, and 5 H-bond acceptors, it is suited for cell-based phenotypic screens and as a negative control for more potent oxazole-isoxazole leads. Derivatizable via ethoxy cleavage or methyl bromination.

Molecular Formula C15H12Cl2N2O3
Molecular Weight 339.17
CAS No. 338391-67-6
Cat. No. B2518964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
CAS338391-67-6
Molecular FormulaC15H12Cl2N2O3
Molecular Weight339.17
Structural Identifiers
SMILESCCOC1=CN=C(O1)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
InChIInChI=1S/C15H12Cl2N2O3/c1-3-20-11-7-18-15(21-11)12-8(2)22-19-14(12)13-9(16)5-4-6-10(13)17/h4-7H,3H2,1-2H3
InChIKeyCZBJFGOAKQCYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole (CAS 338391-67-6) – Procurement-Relevant Structural and Property Overview


3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole (CAS 338391-67-6) is a synthetic bis-heterocyclic compound containing both a 1,2-oxazole (isoxazole) ring and a 1,3-oxazole ring connected via a C–C bond [1]. Its molecular formula is C₁₅H₁₂Cl₂N₂O₃ (MW 339.17 g/mol), and it possesses a 2,6-dichlorophenyl substituent on the isoxazole ring and a 5-ethoxy substituent on the oxazole ring [1]. The compound is a member of the isoxazole–oxazole hybrid chemotype, a scaffold class that has been explored for kinase inhibition (e.g., VEGFR2, CDK2, CDK4) in patent literature [2]. It is catalogued in PubChem (CID 1489647) and ChEMBL (CHEMBL1605397) but has no publicly disclosed quantitative bioactivity data [1].

3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole – Why Closest Analogs Cannot Be Simply Interchanged


Generic substitution among isoxazole- or oxazole-containing compounds is precluded by the pronounced impact of subtle substituent changes on biological target engagement and physicochemical properties. For the isoxazole–oxazole hybrid chemotype, both the nature and position of the aryl substituent (2,6-dichlorophenyl vs. 2,4-dichlorophenyl vs. 3,4-dichlorophenyl) and the alkoxy group on the oxazole ring (ethoxy vs. methoxy vs. unsubstituted) have been shown in patent SAR studies to alter kinase selectivity profiles [1]. The 2,6-dichloro substitution pattern on the pendant phenyl ring creates a distinct steric environment and electronic distribution compared to the 2,4- or 3,4-dichloro regioisomers, which can affect π–π stacking interactions within the ATP-binding pocket [1]. Furthermore, the 5-ethoxy substituent on the oxazole ring contributes to lipophilicity (XLogP3-AA = 4.4) and metabolic stability potential that would differ from methoxy or hydrogen analogs [2]. Therefore, even closely related compounds within this chemotype cannot be assumed to exhibit equivalent biological or physicochemical behavior, making direct substitution scientifically unjustified [2].

3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole – Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: Bis-Heterocyclic Scaffold Versus Simpler Isoxazole or Oxazole Analogs

3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole contains both a 1,2-oxazole (isoxazole) and a 1,3-oxazole ring connected via a direct C–C bond, distinguishing it from simpler mono-heterocyclic analogs such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4) or 2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole (CAS 477867-61-1). The bis-heterocyclic architecture provides two distinct heteroatom arrays capable of hydrogen bonding (5 total H-bond acceptors) and metal coordination, a feature absent in single-ring comparators [1]. This structural complexity has been exploited in kinase inhibitor patents (e.g., VEGFR2, CDK2, CDK4 inhibition) where oxazole–isoxazole hybrids have shown differentiated selectivity profiles compared to single-heterocycle leads [2].

Medicinal chemistry Scaffold diversity Kinase inhibitor design Heterocyclic chemistry

Lipophilicity Differentiation: XLogP3-AA 4.4 and Its Implications for Membrane Permeability Versus More Polar Analogs

The target compound exhibits a computed XLogP3-AA of 4.4, placing it in a higher lipophilicity range compared to carboxylic acid-containing analogs such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (XLogP3-AA ≈ 2.8) or alcohol analogs such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-methanol (XLogP3-AA ≈ 2.5) [1][2]. The 5-ethoxy substituent on the oxazole ring contributes an additional ~0.7 log units compared to a methoxy analog, based on standard fragment-based lipophilicity contributions [3]. This higher LogP value suggests improved passive membrane permeability potential but may also correlate with increased metabolic liability and plasma protein binding [3].

Drug-likeness Lipophilicity ADME Property-based design

Purity and Physical Form Specifications Across Commercial Suppliers: Impact on Reproducibility

Commercially, 3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole is offered at a minimum purity of 90% (Leyan, Product No. 2161764) . In contrast, closely related building blocks such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4) are available at 98% purity (AKSci J40013) , and 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-methanol is also offered at >95% . The lower listed purity of the target compound (90%) is a critical procurement consideration, as it may contain up to 10% unidentified impurities that could confound biological assay results if not further purified prior to use. Researchers must verify purity via HPLC or NMR before committing to sensitive dose–response experiments.

Compound procurement Purity Quality control Reproducibility

2,6-Dichlorophenyl Regiochemistry and Its Role in Kinase Selectivity Versus 2,4- and 3,4-Dichloro Isomers

The 2,6-dichlorophenyl substitution pattern on the isoxazole ring of the target compound creates a symmetrical ortho, ortho'-dichloro arrangement that restricts free rotation of the phenyl ring more than the 2,4- or 3,4-dichloro isomers. This conformational restriction can influence the presentation of the chlorine atoms to hydrophobic pockets within kinase ATP-binding sites [1]. Patent data indicate that within oxazole-based VEGFR2/CDK2/CDK4 inhibitor series, the position of chlorine substituents on the pendant phenyl ring markedly affects IC₅₀ values, with 2,6-disubstitution often conferring selectivity for CDK4 over CDK2 relative to 2,4-disubstituted analogs [1]. While quantitative IC₅₀ data for this specific compound are not publicly available, the regiochemical principle is well-established across multiple kinase inhibitor chemotypes.

Kinase selectivity Structure–activity relationship Regiochemistry ATP-binding pocket

3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole – Recommended Application Scenarios Based on Evidence


Kinase Inhibitor Screening Library Enrichment: VEGFR2, CDK2, and CDK4 Target Families

Given the patent-established relevance of oxazole–isoxazole hybrids as VEGFR2, CDK2, and CDK4 inhibitors [1], this compound is a rational addition to kinase-focused screening decks. Its 2,6-dichlorophenyl substitution and bis-heterocyclic architecture (5 H-bond acceptors) [2] provide binding features distinct from single-heterocycle entries, potentially increasing the diversity of hit matter identified in high-throughput screens against these clinically validated oncology targets.

Chemical Probe Development for Target Deconvolution Studies

The moderate lipophilicity (XLogP3-AA = 4.4) [1] and absence of hydrogen bond donors [1] suggest that this compound may exhibit favorable passive membrane permeability, making it a candidate for cell-based phenotypic screening and subsequent chemical probe optimization. Researchers should verify intracellular target engagement using CETSA or NanoBRET assays after confirming compound identity and purity (currently available at ≥90% ).

Building Block for Focused Library Synthesis via Oxazole and Isoxazole Functionalization

The presence of both an ethoxy-substituted oxazole and a methyl-substituted isoxazole ring provides two distinct vectors for further derivatization [2]. The ethoxy group can be cleaved to a hydroxyl under mild acidic conditions, enabling O-alkylation or O-acylation for SAR expansion. The 5-methyl group on the isoxazole can be subjected to radical bromination for subsequent nucleophilic displacement, allowing rapid generation of analog libraries [2].

Negative Control or Reference Compound for Isoxazole–Oxazole Hybrid Biological Assays

Due to the absence of publicly reported potent bioactivity data for this specific compound [2], it may serve as a structurally matched negative control for more potent isoxazole–oxazole hybrid leads in target-based assays. Its availability from commercial suppliers with defined purity specifications (90% from Leyan ) supports its use as a reference standard for comparative dose–response experiments.

Quote Request

Request a Quote for 3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.